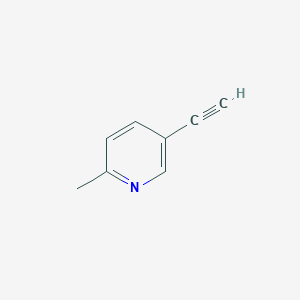

5-Ethynyl-2-methylpyridine

Vue d'ensemble

Description

5-Ethynyl-2-methylpyridine is a chemical compound with the molecular formula C8H7N . It is a solid substance .

Synthesis Analysis

The synthesis of 2-methylpyridines, which could be related to 5-Ethynyl-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2-methylpyridine is represented by the SMILES stringCC1=CC=C(C#C)C=N1 . The molecular weight is 117.15 . Physical And Chemical Properties Analysis

5-Ethynyl-2-methylpyridine is a solid substance . The molecular weight is 117.15 .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Palladium Complexes Formation : 5-Ethynyl-2-methylpyridine is utilized in forming palladium complexes. This involves starting from 2-ethynylpyridine and palladium compounds, followed by methylation to create zwitterionic or allenylidene resonance forms (Haindl et al., 2016).

Synthesis of Naphthyridines : It is a key intermediate in synthesizing 2,4-substituted naphthyridines, indicating its role in complex organic synthesis processes (Abbiati et al., 2002).

Modified Nucleoside Analogs : The compound is significant in synthesizing base-modified nucleoside analogs, useful in aptamers selection and biosensing (Röthlisberger et al., 2017).

Medicinal Chemistry and Drug Development

- mGlu5 Receptor Antagonist : Derivatives of 5-Ethynyl-2-methylpyridine have been developed as potent mGlu5 receptor antagonists, showing potential in treating anxiety disorders (Roppe et al., 2004).

Catalysis and Industrial Chemistry

High-Pressure Synthesis : Utilized in the high-pressure synthesis of 5-ethyl-2-methylpyridine, demonstrating its application in catalysis and industrial chemical processes (Mohan et al., 2009).

Reductive Amination : It's used in the synthesis of amine borane complexes for reductive amination of ketones and aldehydes, showing its utility in organic synthesis (Burkhardt & Coleridge, 2008).

Material Science

- Luminescence Sensitization in Lanthanide Compounds : Plays a role in sensitizing lanthanide luminescence in heterotetranuclear complexes, indicating applications in material science and photophysics (Xu et al., 2008).

Photochemistry

Photochemical Studies : Used in studies exploring photoinduced amino-imino tautomerism, contributing to the field of photochemistry (Akai et al., 2006).

Molecular Electronics : Investigated in the context of molecular diodes driven by charge-induced conformational changes, signifying its potential in nanotechnology and molecular electronics (Derosa et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

5-ethynyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVINJAPLKEYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348553 | |

| Record name | 5-ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1945-85-3 | |

| Record name | 5-ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

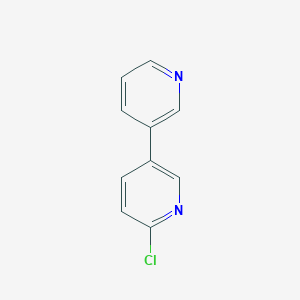

Feasible Synthetic Routes

Q & A

Q1: What is the primary chemical reaction that 5-ethynyl-2-methylpyridine undergoes with 1-alkanethiols?

A1: Recent research [, ] has focused on the homolytic addition of 1-alkanethiols to 5-ethynyl-2-methylpyridine. This reaction involves the formation of a radical intermediate and ultimately leads to the addition of the thiol across the triple bond of the ethynyl group.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)

![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)

![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)